Phenyl 2-(2-nitrophenyl)sulfanylacetate
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Overview
Description
Phenyl 2-(2-nitrophenyl)sulfanylacetate is an organic compound that features a phenyl group attached to a sulfanylacetate moiety, with a nitro group positioned on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-(2-nitrophenyl)sulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenylthiol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl 2-(2-nitrophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Phenyl 2-(2-nitrophenyl)sulfanylacetate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Phenyl 2-(2-nitrophenyl)sulfanylacetate can be compared with other similar compounds, such as:
Phenyl 2-(4-nitrophenyl)sulfanylacetate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
Phenyl 2-(2-aminophenyl)sulfanylacetate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Phenyl 2-(2-methylphenyl)sulfanylacetate: Contains a methyl group instead of a nitro group, which can influence its chemical stability and reactivity.
Properties
IUPAC Name |
phenyl 2-(2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEJTJIEALLPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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